5,5-dimethyl-4H-benzo[e][1,3]benzothiazol-2-amine
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Overview
Description
5,5-dimethyl-4H-benzo[e][1,3]benzothiazol-2-amine is a versatile chemical compound with intriguing properties, making it applicable in various fields such as organic synthesis, drug discovery, and material science. This compound belongs to the benzothiazole family, which is known for its aromatic heterocyclic structure consisting of a benzene ring fused to a thiazole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethyl-4H-benzo[e][1,3]benzothiazol-2-amine can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions . Another approach includes the cyclization of thioamides or carbon dioxide (CO2) as raw materials in the presence of catalysts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of microwave irradiation and one-pot multicomponent reactions has been reported to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5,5-dimethyl-4H-benzo[e][1,3]benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with halogenated derivatives of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
5,5-dimethyl-4H-benzo[e][1,3]benzothiazol-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anti-tubercular, anti-cancer, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, fluorescence materials, and electroluminescent devices.
Mechanism of Action
The mechanism of action of 5,5-dimethyl-4H-benzo[e][1,3]benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A parent compound with a similar structure but lacking the dimethyl and amine groups.
2-aminobenzothiazole: Another derivative with an amino group at the 2-position.
Uniqueness
5,5-dimethyl-4H-benzo[e][1,3]benzothiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl groups enhance its stability and lipophilicity, while the amine group contributes to its reactivity and potential as a pharmacophore.
Properties
IUPAC Name |
5,5-dimethyl-4H-benzo[e][1,3]benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2S/c1-13(2)7-10-11(15-12(14)16-10)8-5-3-4-6-9(8)13/h3-6H,7H2,1-2H3,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUNXKORJHTCMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C3=CC=CC=C31)N=C(S2)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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